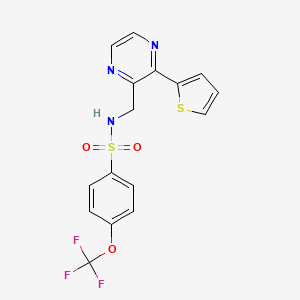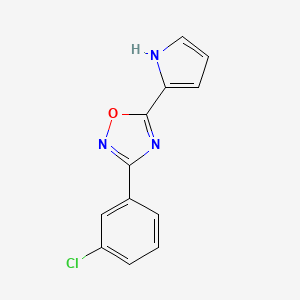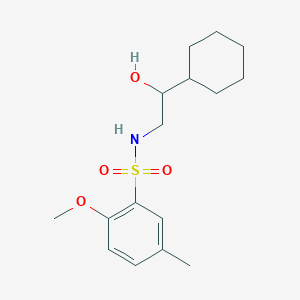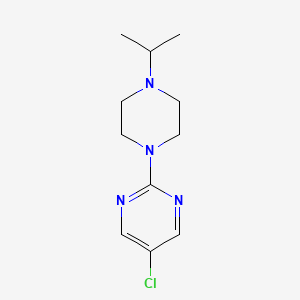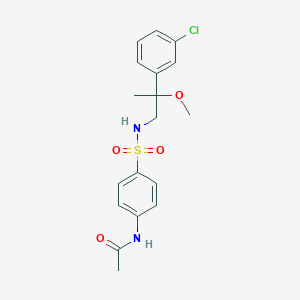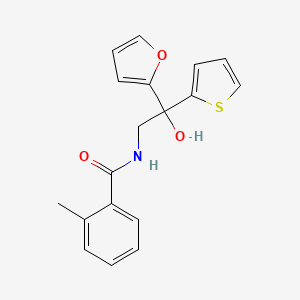![molecular formula C15H14F3N3O2 B2625726 (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile CAS No. 325474-20-2](/img/structure/B2625726.png)
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has been extensively studied for its potential applications in various fields. One of the primary applications of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has been shown to have promising anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has been shown to have anti-inflammatory activity, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases. (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has also been shown to have antioxidant activity, which may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile has several advantages for lab experiments, including its high potency and specificity for certain enzymes and its ability to induce apoptosis in cancer cells. However, (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile. One area of interest is the development of novel therapeutic agents based on the structure of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile. Another area of interest is the investigation of the potential of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile as a diagnostic tool for certain diseases, such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile and its potential applications in various fields.
Métodos De Síntesis
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile can be synthesized using a multi-step process that involves the reaction of morpholine-4-carbonyl chloride with 3-(trifluoromethyl)aniline to form an intermediate product. This intermediate product is then reacted with acrylonitrile to yield the final product, (E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile.
Propiedades
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)12-2-1-3-13(8-12)20-10-11(9-19)14(22)21-4-6-23-7-5-21/h1-3,8,10,20H,4-7H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXZTBZJQQUJDP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/NC2=CC=CC(=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2625643.png)
![4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625644.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2625648.png)
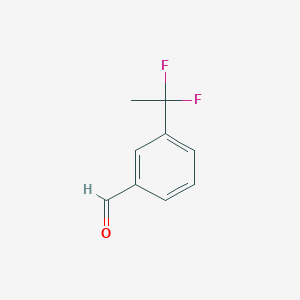
![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2625653.png)
